molecular formula C8H3ClN2S B1354171 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile CAS No. 63873-61-0

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1354171
CAS No.: 63873-61-0
M. Wt: 194.64 g/mol
InChI Key: MATKYBWAJURSDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorothieno[2,3-b]pyridine with cyanide sources under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds in chemistry. Its unique structure makes it useful in studying biological pathways and interactions in biology. It is also used in the development of materials with specific electronic and optical properties in industry.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
  • Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
  • Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.

Common reagents used in these reactions include bases, acids, and various nucleophiles, and the major products formed depend on the specific reaction conditions and reagents used.

Recent studies have highlighted the antiparasitic properties of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. This compound demonstrated significant inhibition of parasite growth with IC50 values in the low nanomolar range (e.g., 199 nM). The selectivity index was also noted to be high (>100), indicating a favorable therapeutic window compared to human cell toxicity.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the phenyl rings and substituents on the thieno[2,3-b]pyridine core can enhance biological activity:

  • Aromatic Substituents: The presence of aromatic substituents on the nitrogen atom of the carboxamide structure is crucial for maintaining antiplasmodial activity.
  • Positioning of Substituents: Compounds with ortho-substituted phenyl rings showed reduced activity compared to meta- or para-substituted counterparts.

Antiparasitic Efficacy Study

In a study assessing various derivatives of thieno[2,3-b]pyridine, this compound exhibited a notable reduction in the viability of P. falciparum at concentrations as low as 0.3 µM. The study emphasized that structural modifications could lead to enhanced potency and selectivity against malaria parasites.

Cytotoxicity Assessment Study

Another investigation focused on the cytotoxic effects of this compound on human cell lines (HEK293T). The results indicated that while the compound was effective against parasites, it maintained a favorable safety profile with minimal cytotoxicity at therapeutic concentrations.

Comparative Data

CompoundIC50 (nM)Selectivity IndexTarget Pathogen
This compound199>100Plasmodium falciparum
Related Compound A50020Plasmodium falciparum
Related Compound B300>50Plasmodium falciparum

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and cyano groups play crucial roles in binding to specific sites on target molecules, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile can be compared with other thieno[2,3-b]pyridine derivatives, such as:

  • 4-Methylthieno[2,3-b]pyridine-5-carbonitrile
  • 4-Bromothieno[2,3-b]pyridine-5-carbonitrile
  • 4-Fluorothieno[2,3-b]pyridine-5-carbonitrile

These compounds share the same core structure but differ in the substituents at the 4-position. The unique properties of this compound, such as its reactivity and binding affinity, are influenced by the presence of the chlorine atom, making it distinct from its analogs .

Biological Activity

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and cyclization processes. For instance, one method describes the chlorination of thieno[2,3-b]pyridine followed by a reaction with cyanoacetic acid derivatives to yield the desired compound in moderate yields .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. In a series of experiments, this compound demonstrated significant inhibition of parasite growth with IC50 values in the low nanomolar range (e.g., 199 nM) . The selectivity index was also noted to be high (>100), indicating a favorable therapeutic window compared to human cell toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl rings and substituents on the thieno[2,3-b]pyridine core can enhance biological activity. For example:

  • Aromatic Substituents : The presence of aromatic substituents on the nitrogen atom of the carboxamide structure is crucial for maintaining antiplasmodial activity.
  • Positioning of Substituents : Compounds with ortho-substituted phenyl rings showed reduced activity compared to meta- or para-substituted counterparts .

Study 1: Antiparasitic Efficacy

In a study assessing various derivatives of thieno[2,3-b]pyridine, this compound was evaluated alongside other compounds. It exhibited a notable reduction in the viability of P. falciparum at concentrations as low as 0.3 µM. The study emphasized that structural modifications could lead to enhanced potency and selectivity against malaria parasites .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cell lines (HEK293T). The results indicated that while the compound was effective against parasites, it maintained a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

Comparative Data Table

CompoundIC50 (nM)Selectivity IndexTarget Pathogen
This compound199>100Plasmodium falciparum
Related Compound A50020Plasmodium falciparum
Related Compound B300>50Plasmodium falciparum

Properties

IUPAC Name

4-chlorothieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKYBWAJURSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465054
Record name 4-chlorothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63873-61-0
Record name 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63873-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chlorothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chlorothieno[2,3-b]pyridine-5-carboxamide (145 mg, 0.68 mmol) and cyanuric chloride (200 mg, 1.08 mmol) in 5 mL of N,N-dimethylformamide is stirred at room temperature for 30 minutes. Ice is added to the reaction mixture and the resultant solids are collected by filtration washing with water to provide 84 mg of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile as a white solid, mp 100–103° C.; 1H NMR (DMSO-d6) δ 7.66 (d, J=6 Hz, 1H), 8.26 (d, J=6 Hz, 1H), 9.03 (s, 1H); MS 195.0 (M+H)+.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile in the presented research?

A1: this compound serves as a crucial starting material for synthesizing a new series of thieno[2,3-b]pyridine phosphoramidates. [] This compound undergoes nucleophilic aromatic substitution reactions with various aminoalkylphosphoramidates, resulting in the desired products. The chlorine atom at the 4-position and the carbonitrile group at the 5-position provide suitable sites for these reactions, ultimately leading to the diverse range of synthesized compounds. []

Q2: How does the structure of this compound relate to the study's focus on drug development?

A2: The thieno[2,3-b]pyridine core structure present in this compound is known to exhibit a wide range of biological activities. [] By modifying this core structure with phosphoramidate groups, the researchers aimed to explore its potential in developing new therapeutic agents. The study utilized computational tools like Molinspiration, Osiris, and Toxtree to predict drug-like properties and potential toxicity of the newly synthesized compounds. This approach allowed for a preliminary assessment of their suitability as drug candidates. []

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